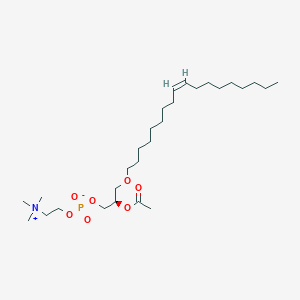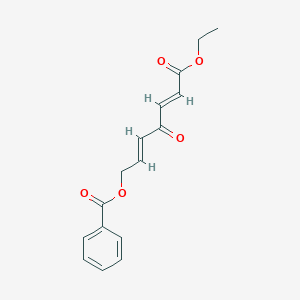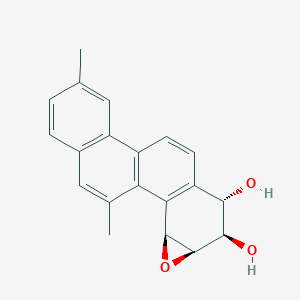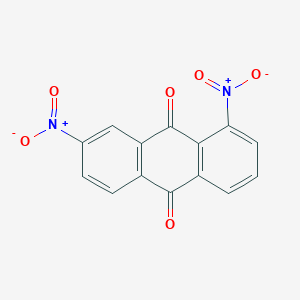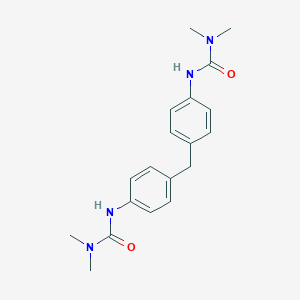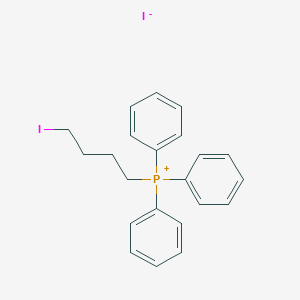
(4-Iodobutyl)(triphenyl)phosphaniumiodid
Übersicht
Beschreibung
IBTP-Iodid ist ein lipophiles Kation, das sich in Mitochondrien anreichert und auf thiol-spezifische Weise stabile Thioether-Addukte bildet . Diese Verbindung wird zur spezifischen Markierung von mitochondrialen Proteinthiolen verwendet, was sie zu einem wertvollen Werkzeug in der biochemischen und medizinischen Forschung macht .
Herstellungsmethoden
Die Synthese von IBTP-Iodid beinhaltet die Reaktion von Triphenylphosphin mit einem Alkyliodid unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und wird bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt . Industrielle Produktionsmethoden können die Skalierung dieser Reaktion und die Optimierung der Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
IBTP-Iodid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von IBTP-Iodid beruht auf seiner Anreicherung in Mitochondrien aufgrund seiner lipophilen Natur . Sobald es sich in den Mitochondrien befindet, reagiert es spezifisch mit Thiolgruppen in mitochondrialen Proteinen unter Bildung stabiler Thioether-Addukte . Diese Reaktion kann den Redoxzustand der Proteine ändern und ihre Funktion beeinflussen, wodurch Einblicke in mitochondriale Prozesse und oxidativen Stressantworten gewonnen werden .
Wirkmechanismus
Target of Action
The primary target of IBTP is the mitochondria within cells . More specifically, it interacts with mitochondrial thiols .
Mode of Action
IBTP is a lipophilic cation that is selectively taken up by mitochondria. Once inside the mitochondria, it forms stable thioether adducts in a thiol-specific manner. This interaction leads to the specific labeling of mitochondrial thiols .
Biochemical Pathways
Given its interaction with mitochondrial thiols, it can be inferred that it may influence pathways related tothiol redox state .
Pharmacokinetics
It is known that ibtp iscell-permeable , which suggests it can be absorbed and distributed within the body. Its lipophilic nature and cationic properties may also influence its pharmacokinetics.
Result of Action
The result of IBTP’s action is the specific labeling of mitochondrial thiols . This can be used to identify the thiol redox state , providing valuable information about the cellular redox environment.
Biochemische Analyse
Biochemical Properties
IBTP (iodide) plays a significant role in biochemical reactions. It is selectively taken up into mitochondria, leading to specific labeling of mitochondrial thiols . This property allows it to be used to identify the thiol redox state . The compound interacts with enzymes and proteins, particularly those in the mitochondria . For instance, it has been shown to bind to protein thiols through reversible selenenylsulfide bonds .
Cellular Effects
The effects of (4-Iodobutyl)(triphenyl)phosphanium iodide on cells are primarily observed in the mitochondria, where it is selectively taken up . It has been shown to be an effective antioxidant that degrades phospholipid hydroperoxides, prevents lipid peroxidation, and protects mitochondria from oxidative damage . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-Iodobutyl)(triphenyl)phosphanium iodide involves its interaction with mitochondrial thiols. The compound is reduced by glutathione (GSH) to the selenol form, and subsequent reaction with a peroxide reforms the ebselen moiety . This mechanism allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown that both (4-Iodobutyl)(triphenyl)phosphanium iodide and ebselen decrease apoptosis induced by oxidative stress, suggesting that they can decrease mitochondrial oxidative stress .
Metabolic Pathways
The metabolic pathways involving (4-Iodobutyl)(triphenyl)phosphanium iodide are primarily associated with its interactions with mitochondrial thiols
Transport and Distribution
(4-Iodobutyl)(triphenyl)phosphanium iodide is selectively taken up into mitochondria, leading to specific labeling of mitochondrial thiols . This suggests that it may interact with certain transporters or binding proteins, and could have effects on its localization or accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of (4-Iodobutyl)(triphenyl)phosphanium iodide is primarily in the mitochondria . This localization can have effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
The synthesis of IBTP iodide involves the reaction of triphenylphosphine with an alkyl iodide under specific conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography . Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
IBTP-Iodid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Thiol-spezifische Reaktionen: Es reagiert mit Thiolgruppen in Proteinen unter Bildung stabiler Thioether-Addukte.
Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, insbesondere im mitochondrialen Umfeld, in dem oxidativer Stress weit verbreitet ist.
Substitutionsreaktionen: Das Iodid-Ion kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind thiolhaltige Verbindungen, Oxidationsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Thioether-Addukte und substituierte Derivate .
Vergleich Mit ähnlichen Verbindungen
IBTP-Iodid ist einzigartig in seiner Fähigkeit, mitochondrialen Proteinthiole spezifisch zu markieren. Ähnliche Verbindungen umfassen:
Triphenylphosphonium-Derivate: Diese Verbindungen reichern sich ebenfalls in Mitochondrien an, haben aber möglicherweise nicht die gleiche thiol-spezifische Reaktivität.
Mitochondrien-gerichtete Antioxidantien: Verbindungen wie MitoQ und SkQ1 zielen auf Mitochondrien ab, wirken aber hauptsächlich als Antioxidantien und nicht als thiol-reaktive Sonden.
Die Einzigartigkeit von IBTP-Iodid liegt in seiner spezifischen Reaktivität mit Thiolgruppen, was es zu einem wertvollen Werkzeug für die Untersuchung der mitochondrialen Redoxbiologie macht .
Eigenschaften
IUPAC Name |
4-iodobutyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IP.HI/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDMWKLGLADJFM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23I2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587901 | |
| Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159085-21-9 | |
| Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



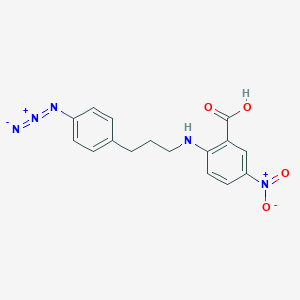
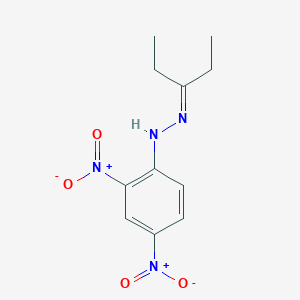
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)

